2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid
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Overview
Description
2-[(1S,2S,5S)-6,6-dimethylbicyclo[311]heptan-2-yl]acetic acid is a bicyclic compound with a unique structure that includes a bicyclo[311]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core, which can be derived from readily available starting materials such as camphene or pinene.
Functionalization: The bicyclo[3.1.1]heptane core is then functionalized to introduce the acetic acid moiety. This can be achieved through various reactions such as oxidation, esterification, and hydrolysis.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: The compound can be used in the design and synthesis of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The bicyclic structure of the compound allows it to fit into specific binding sites, influencing its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethanol: This compound has a similar bicyclic structure but with an ethanol group instead of an acetic acid group.
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol: Another similar compound with a methanol group.
Uniqueness
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid is unique due to its specific functional group (acetic acid) and its potential applications in various fields. The presence of the acetic acid group provides different reactivity and properties compared to its analogs with alcohol or methanol groups.
Properties
CAS No. |
1309196-00-6 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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